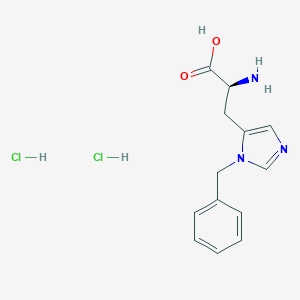

L-Histidine, 3-(phenylmethyl)-, dihydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPXNOWILIPAG-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550474 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109013-61-8 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of L-Histidine 3-(phenylmethyl) dihydrochloride

Topic: Chemical Properties of L-Histidine 3-(phenylmethyl) dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Architecture, Physicochemical Profile, and Synthetic Utility

Executive Summary

L-Histidine 3-(phenylmethyl) dihydrochloride (commonly referred to as

Molecular Architecture & Physicochemical Profile[1]

2.1 Nomenclature and Regiochemistry

The designation "3-(phenylmethyl)" follows the IUPAC and biochemical numbering convention where the nitrogen atoms of the imidazole ring are designated as

-

Systematic Name: (2S)-2-amino-3-(1-benzyl-1H-imidazol-5-yl)propanoic acid dihydrochloride.

-

Isomer:

-benzyl (Tele-benzyl). This is the thermodynamically stable isomer compared to the -

CAS Registry (Free Base): 16832-24-9 (Salt forms vary by hydration/stoichiometry).

2.2 Chemical Structure Analysis

The molecule consists of three distinct domains:

-

The Zwitterionic Backbone: The

-amino and carboxyl groups typical of L-amino acids. -

The Modified Imidazole: The benzyl group at position 3 eliminates the H-bond donor capability of

and increases steric bulk. -

The Counterions: The dihydrochloride form implies full protonation of the

-amine (

Table 1: Physicochemical Specifications

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~318.20 g/mol (Anhydrous basis) |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Et2O) |

| Hygroscopicity | Moderate to High (typical of HCl salts); requires desiccated storage |

| Chirality | L-configuration (S-isomer); Optical rotation is pH-dependent |

Synthetic Routes & Regioselectivity[3]

The synthesis of

3.1 Mechanistic Pathway

-

Protection: The

-amine is protected (e.g., Boc or Cbz) to prevent N-alkylation at the backbone. -

Benzylation: Reaction with benzyl bromide/chloride. Under thermodynamic control, substitution favors the sterically less hindered

position. -

Deprotection/Salt Formation: Acidic hydrolysis removes the

-protecting group and converts the base to the dihydrochloride salt.

Figure 1: Synthetic workflow for the production of L-Histidine 3-(phenylmethyl) dihydrochloride, highlighting the regioselective alkylation step.

Applications in Drug Development[1][4][5][6][7][8][9][10]

4.1 Tautomer Locking in Enzyme Inhibitors

Native histidine toggles between

-

Mechanism: By benzylating the

position, the researcher forces the imidazole to exist solely with the proton on -

Utility: This is used to probe the specific mechanistic requirement of an enzyme active site. If the enzyme loses activity upon substituting His with His(Bzl), the proton shuttle mechanism is confirmed.

4.2 Peptidomimetics and Hydrophobic Anchoring

In drug design, particularly for GPCR ligands and protease inhibitors, the benzyl group serves two functions:

-

Pi-Stacking: The phenyl ring can engage in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor pocket. -

Steric Occlusion: It increases the volume of the side chain, potentially improving selectivity by excluding the peptide from smaller, off-target binding sites.

4.3 Solid-Phase Peptide Synthesis (SPPS)

While

-

Implication: It is used when the benzyl group is intended to remain in the final peptide sequence as a permanent modification, rather than a transient protecting group.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical protocols are recommended.

5.1 High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the dihydrochloride salt, standard reverse-phase C18 methods may result in poor retention.

-

Column: C18 Polar-Embedded or HILIC column recommended.

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent essential).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (benzyl/imidazole absorbance).

5.2 Nuclear Magnetic Resonance (NMR)

-

1H NMR (D2O): Distinctive singlet (~5.3 ppm) corresponding to the benzylic

protons. The imidazole protons (C2-H and C4-H) will show downfield shifts relative to native histidine due to the electron-withdrawing nature of the cationic ring in the salt form.

Figure 2: Analytical decision tree for validating the identity and purity of L-Histidine 3-(phenylmethyl) dihydrochloride.

Handling and Safety (SDS Summary)

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.

-

Incompatibility: Strong oxidizing agents. The dihydrochloride salt is acidic; avoid contact with strong bases which will liberate the free base and potentially alter solubility.

References

-

PubChem. 3-Benzyl-L-histidine. National Library of Medicine. Available at: [Link]

- Recsei, P. A., & Snell, E. E. (1970). Histidine decarboxylase of Lactobacillus 30a. VI. Mechanism of action and kinetic properties. Biochemistry.

- Beyerman, H. C., et al. (1977). Racemization during the synthesis of histidine-containing peptides. Journal of the Chemical Society.

An In-depth Technical Guide to the pKa Values of the Imidazole Ring in L-Histidine 3-(phenylmethyl) dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The ionization state of the imidazole side chain of histidine residues is a critical determinant of the structure, function, and therapeutic efficacy of peptides and proteins. This in-depth technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of the imidazole ring in L-Histidine 3-(phenylmethyl) dihydrochloride, a derivative of significant interest in drug development. By synthesizing foundational principles with practical, field-proven experimental methodologies, this guide offers researchers the necessary framework to understand, predict, and empirically determine the pKa of this and similar modified amino acid structures. We will delve into the theoretical underpinnings of pKa, the impact of N-alkylation on imidazole basicity, and provide detailed, step-by-step protocols for robust pKa determination using potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Pivotal Role of Histidine's Imidazole Ring in Biological Systems

L-Histidine is a unique proteinogenic amino acid, distinguished by its imidazole side chain which possesses a pKa value near physiological pH.[1] This property allows the imidazole ring to function as both a proton donor and acceptor within the cellular environment, making it a key player in a multitude of biological processes, including enzyme catalysis, metal ion coordination, and pH-dependent regulation of protein activity.[2] The protonation state of the imidazole ring, and thus its charge, is exquisitely sensitive to its local microenvironment.

In the context of drug design and development, the ability to modulate the pKa of the histidine imidazole ring through chemical modification is a powerful tool. The introduction of a phenylmethyl (benzyl) group at the N-3 position of the imidazole ring, as in L-Histidine 3-(phenylmethyl) dihydrochloride, significantly alters its electronic and steric properties, thereby influencing its pKa and, consequently, its behavior in biological systems. An accurate understanding and determination of this pKa value are therefore paramount for predicting molecular interactions, optimizing drug-target engagement, and ensuring the desired pharmacokinetic and pharmacodynamic profiles.

Theoretical Framework: Understanding the pKa of the Imidazole Ring

The imidazole ring of histidine can exist in three protonation states: a protonated, positively charged form (imidazolium), and two neutral tautomeric forms, Nτ-H and Nπ-H. The equilibrium between the protonated and neutral forms is governed by the pKa of the imidazole ring. For unsubstituted L-histidine, the pKa of the imidazole side chain is approximately 6.0.[1]

The Impact of N-Alkylation on Imidazole pKa

For 1-benzylimidazole, a compound that serves as a reasonable proxy for the modified side chain of L-Histidine 3-(phenylmethyl), the pKa has been reported to be approximately 6.7.[3] This suggests that the pKa of the imidazole ring in L-Histidine 3-(phenylmethyl) dihydrochloride is likely to be elevated compared to the ~6.0 of native histidine.

The "dihydrochloride" designation indicates that the compound is supplied as a salt where both the α-amino group and the imidazole ring are protonated. This is consistent with the expected pKa values, as the α-amino group of histidine typically has a pKa of around 9.2, and the imidazole ring, even with the benzyl substitution, will be protonated at strongly acidic pH.[1]

Quantitative Data Summary

The following table summarizes the key pKa values for L-Histidine and a relevant N-substituted imidazole derivative.

| Compound | pKa (α-carboxyl) | pKa (α-amino) | pKa (imidazole) | Source |

| L-Histidine | ~1.8 | ~9.2 | ~6.0 | [1] |

| 1-Benzylimidazole | N/A | N/A | ~6.7 | [3] |

Note: The pKa value for 1-benzylimidazole is used as an estimate for the imidazole moiety of L-Histidine 3-(phenylmethyl) dihydrochloride.

Experimental Determination of pKa

Accurate determination of the pKa of L-Histidine 3-(phenylmethyl) dihydrochloride is crucial for its application in research and drug development. The following sections provide detailed, self-validating protocols for two of the most robust and widely used techniques: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration: A High-Precision Method

Potentiometric titration is a highly accurate technique for determining pKa values by monitoring pH changes during the gradual addition of a titrant.[4][5]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Reagents:

-

Prepare a standard solution of L-Histidine 3-(phenylmethyl) dihydrochloride (e.g., 10 mM) in deionized, carbonate-free water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong, carbonate-free base (e.g., 0.1 M NaOH).[4]

-

Have standard pH buffers (e.g., pH 4.01, 7.00, and 10.01) ready for calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with the standard buffers at the temperature of the experiment.[6]

-

Set up a titration vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Place a known volume of the L-Histidine 3-(phenylmethyl) dihydrochloride solution into the titration vessel.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the expected equivalence points until the pH curve flattens in the high pH region.

-

To determine the pKa of the α-carboxyl group, a separate titration starting from the fully protonated form (by adding excess HCl to the initial solution) and titrating with NaOH is necessary. Alternatively, titrate with HCl from the isoelectric point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest portions of the curve).

-

More accurately, determine the equivalence points by finding the inflection points of the titration curve. This is often done by plotting the first or second derivative of the pH with respect to the volume of titrant.

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structurally Sensitive Approach

NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shifts of specific nuclei that are sensitive to the protonation state of a nearby ionizable group.[2][7] For the imidazole ring of histidine, the chemical shifts of the C2-H and C4-H protons are particularly informative.[8]

Caption: Workflow for pKa determination using NMR spectroscopy.

-

Sample Preparation:

-

Prepare a series of solutions of L-Histidine 3-(phenylmethyl) dihydrochloride at a constant concentration (e.g., 5-10 mM) in deuterium oxide (D₂O).

-

Adjust the pD of each solution to a different value covering a wide range (e.g., from pD 2 to 10) using small additions of DCl or NaOD. Note that pD = pH meter reading + 0.4.

-

It is crucial to accurately measure the pD of each sample.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional ¹H NMR spectra for each sample at a constant temperature.[9]

-

Identify the signals corresponding to the C2-H and C4-H protons of the imidazole ring. Two-dimensional NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment in complex molecules.

-

-

Data Analysis:

-

Measure the chemical shifts of the C2-H and C4-H protons for each spectrum.

-

Plot the chemical shifts of these protons as a function of pD. The resulting plot should be a sigmoidal curve.

-

The chemical shift at any given pD (δ_obs) is a weighted average of the chemical shifts of the fully protonated (δ_H+) and deprotonated (δ_N) forms.

-

Fit the data to the following equation, which is a form of the Henderson-Hasselbalch equation: δ_obs = (δ_H+ + δ_N * 10^(pD - pKa)) / (1 + 10^(pD - pKa))

-

The pKa is the pD value at the inflection point of the sigmoidal curve, where the chemical shift is halfway between the values for the fully protonated and deprotonated states.[7]

-

Conclusion

References

-

Carnegie Mellon University. (n.d.). Biochemistry I - Histidine Titration By NMR. Retrieved from [Link][7]

-

Liu, T., Ryan, M., Dahlquist, F. W., & Griffith, O. H. (1995). Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. Biochemistry, 34(34), 10864–10872. [Link][2]

-

Scribd. (n.d.). Determination of Pka With NMR. Retrieved from [Link]

-

Kay, L. E., & Hansen, A. L. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(17), E1705–E1712. [Link]

-

Gettys, K. E., TRIX, S. E., Johnson, E. S., & Chabal, Y. J. (2017). Determination of a Histidine Residue's pKa in a Short Peptide Using Raman Spectroscopy. Molecules, 22(10), 1693. [Link][8]

-

PubChem. (n.d.). 1-Benzylimidazole. Retrieved from [Link]

-

Al-Ahmary, K. M. (2018). Potentiometric and Spectroscopic Studies on the Complexation of Copper with the Simplest Amino Acid Glycine in Aqueous Solutions. Nanomedicine Research Journal, 3(2), 98-108. [Link][4]

-

Lange, A., Giller, K., Hornig, S., Martin-Galiano, A. J., Stroud, M., & Becker, S. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 788825. [Link][9]

-

Lim, D., & Schultz, P. G. (2012). Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles. Organic letters, 14(19), 5098-5101. [Link][10]

-

Doğan, İ. S., Öztürk, G., Ağın, F., Kahveci, B., & Kul, D. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5489-5500. [Link]

-

Durán-Valle, C. J., Mestre-Cabello, J., & Montes-Andrés, R. (2011). N-alkylation of imidazole by alkaline carbons. Applied Catalysis A: General, 403(1-2), 193-200. [Link]

-

Al-Ghannam, S. M., & El-Brashy, A. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchimica Acta, 124(1), 263-268. [Link]

-

Lim, D., & Schultz, P. G. (2011). Investigation of unanticipated alkylation at the N(π) position of a histidyl residue under Mitsunobu conditions and synthesis of orthogonally protected histidine analogues. Organic letters, 13(21), 5846-5849. [Link][11]

-

Edubirdie. (n.d.). Potentiometric Titration of a Histidine Solution. Retrieved from [Link]

-

Zafar, S., Saeed-ul-Hassan, S., & Ejaz, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925-929. [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link][6]

-

Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic resonance in chemistry: MRC, 53(12), 1024-1030. [Link]

-

Liton, M. S., Al-Mamun, M. R., & Habib, M. A. (2014). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 4(2), 49-57. [Link]

-

Çımen, Z. P., & Kaçer, M. (2005). Potentiometric Studies on the Protonation Constants and Solvation of Some α-Amino Acid Benzyl- and t-Butyl Esters in Ethanol-Water Mixtures. Turkish Journal of Chemistry, 29(2), 143-152. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. - MedCrave online [medcraveonline.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. sips.org.in [sips.org.in]

- 7. Histidine pKa Measurement Using NMR [andrew.cmu.edu]

- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]

- 10. Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of unanticipated alkylation at the N(π) position of a histidyl residue under Mitsunobu conditions and synthesis of orthogonally protected histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3-Benzyl-Histidine in Structure-Activity Relationship Studies: A Technical Guide

Abstract

In the landscape of peptide-based drug discovery and chemical biology, the nuanced manipulation of amino acid side chains is a cornerstone of optimizing biological activity. Histidine, with its unique imidazole side chain, presents both a versatile tool for molecular recognition and a significant synthetic challenge. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of 3-benzyl-histidine as a strategic tool in structure-activity relationship (SAR) studies. We will delve into the causality behind its use, from overcoming synthetic hurdles to its profound impact on peptide conformation and receptor interactions. This guide will provide detailed, field-proven protocols for its synthesis and incorporation, alongside practical insights into the interpretation of SAR data derived from its application.

The Histidine Conundrum in Peptide Synthesis: The Rationale for Side Chain Protection

The imidazole ring of histidine is a double-edged sword in peptide science. Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding is pivotal to the function of many bioactive peptides.[1] However, these same properties create significant challenges during solid-phase peptide synthesis (SPPS).[2] The primary issues are:

-

Racemization: The imidazole nitrogen (N-π) can act as an intramolecular base, catalyzing the epimerization of the α-carbon during amino acid activation, leading to the undesirable formation of D-histidine isomers.[3] This loss of stereochemical integrity can drastically alter peptide conformation and abolish biological activity.[4]

-

Side-Chain Acylation: The nucleophilic nature of the imidazole ring can lead to unwanted acylation during the coupling of subsequent amino acids.[5]

To mitigate these issues, protection of the imidazole side chain is imperative. The choice of protecting group is a critical decision that influences not only the efficiency of the synthesis but also the purity and, ultimately, the biological activity of the final peptide.[4]

3-Benzyl-Histidine: A Strategic Choice for Modulating Structure and Function

Among the various protecting groups for histidine, the benzyl group, specifically when attached to the N-τ (tele) or N-π (pros) position of the imidazole ring (to form 3-benzyl-histidine, also known as N(im)-benzyl-L-histidine or His(Bzl)), offers a unique combination of properties that extend beyond mere protection.

The benzyl group provides steric bulk and introduces aromatic character, which can be strategically employed in SAR studies to:

-

Probe Binding Pockets: The benzyl moiety can explore hydrophobic sub-pockets within a receptor or enzyme active site, potentially leading to enhanced binding affinity and selectivity.

-

Influence Peptide Conformation: The presence of the bulky benzyl group can restrict the conformational freedom of the histidine side chain and the peptide backbone, stabilizing specific secondary structures such as β-turns.

-

Enhance Proteolytic Stability: By masking a key recognition feature for proteases, the benzyl group can increase the in vivo half-life of a peptide.

The following diagram illustrates the decision-making process for employing 3-benzyl-histidine in SAR studies.

Sources

- 1. Central position of histidine in the sequence of designed alternating polarity peptides enhances pH-responsive assembly with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

Solubility profile of L-Histidine 3-(phenylmethyl) dihydrochloride in water

An In-Depth Technical Guide to the Solubility Profile of L-Histidine 3-(phenylmethyl) Dihydrochloride

Executive Summary

Compound Identity: L-Histidine 3-(phenylmethyl) dihydrochloride

CAS Number: 21239-87-2 (Free base analog: 16832-24-9)

Synonyms: 3-Benzyl-L-histidine dihydrochloride;

This technical guide analyzes the aqueous solubility profile of L-Histidine 3-(phenylmethyl) dihydrochloride , a critical intermediate in peptide synthesis and a modified amino acid standard. While the parent amino acid (L-Histidine) is amphoteric, the introduction of a hydrophobic benzyl group at the

This guide provides a theoretical solubility assessment based on structure-activity relationships (SAR), details the thermodynamic principles governing its dissolution, and establishes a rigorous, self-validating experimental protocol for precise determination in a research setting.

Physicochemical Characterization

Understanding the solubility requires a precise definition of the molecular entity. The "3-(phenylmethyl)" nomenclature refers to the benzylation of the

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Formula | Dihydrochloride salt form | |

| Molecular Weight | ~318.20 g/mol | Free base: ~245.28 g/mol |

| Physical State | White to off-white crystalline powder | Hygroscopic nature likely |

| Ionization State | Diprotic Acid (Salt form) | Fully protonated at pH < 2.0 |

| Predicted pKa Values | Benzylation at |

Structural Impact on Solubility

-

Hydrophobic Benzyl Group: The phenylmethyl group adds significant lipophilicity (

value), theoretically reducing water solubility compared to native L-Histidine. -

Dihydrochloride Salt: The presence of two equivalents of HCl forces the molecule into a highly polar, ionic state (

and

Expert Insight: Unlike the free base, which may exhibit poor solubility due to

Solubility Thermodynamics & Mechanism

The solubility profile of this compound is pH-dependent.[1] The dissolution process involves the dissociation of the crystal lattice followed by the solvation of the resulting ions.

Dissolution Pathway Diagram

The pH-Solubility Relationship

-

pH < 2.0: The compound exists as a dication. Solubility is maximal.

-

pH 5.0 - 7.0: As pH rises, the excess HCl is neutralized. The imidazole nitrogen (

) deprotonates first. The molecule approaches its isoelectric point (pI). -

Solubility Minimum: At the pI (likely near pH 7.5 for this derivative), the net charge is zero (zwitterion). The hydrophobic benzyl group dominates, and precipitation is most likely in this range.

Experimental Protocol: Solubility Determination

Since specific batch-to-batch solubility can vary, the following self-validating protocol is recommended for researchers requiring precise data (e.g., for formulation).

Method: Equilibrium Solubility by Shake-Flask (HPLC Quantification)

Objective: Determine the saturation solubility (

Materials:

-

L-Histidine 3-(phenylmethyl) dihydrochloride (Test Substance).[7]

-

Milli-Q Water (degassed).

-

0.45

PVDF Syringe Filters. -

HPLC System (UV Detector at 210 nm or 254 nm).

Workflow:

-

Preparation:

-

Add excess solid (~200 mg) to 1.0 mL of water in a glass vial.

-

If the solid dissolves completely, add more until a suspension persists (saturation).

-

-

Equilibration:

-

Agitate at

for 24 hours (orbital shaker). -

Check pH of the supernatant. Note: The 2HCl salt will create a highly acidic solution (pH ~1-2).

-

-

Sampling:

-

Centrifuge at 10,000 rpm for 10 mins.

-

Filter the supernatant (discard first 200

to saturate filter binding sites).

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

). -

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. (Gradient 5-50% B).

-

Detection: UV at 254 nm (Benzyl absorption).

-

Calculation: Compare peak area to a standard curve of known concentration (0.1 - 1.0 mg/mL).

-

Validation Checkpoints

-

pH Drift: Measure pH before and after equilibration. A significant shift indicates chemical instability (hydrolysis).

-

Tyndall Effect: Shine a laser through the filtrate to ensure no micro-precipitates remain.

Expected Results & Discussion

Based on the properties of homologous histidine derivatives (e.g., L-Histidine HCl,

| Parameter | Expected Range | Rationale |

| Intrinsic Solubility ( | > 100 mg/mL (in water) | The 2HCl salt form provides high lattice energy disruption. |

| pH of Saturated Solution | 1.5 - 2.5 | Strong acid salt (dihydrochloride). |

| Stability | High | The benzyl ether/amine linkage is stable under acidic conditions. |

| Organic Solvent Solubility | Moderate | Soluble in Methanol/DMSO; Insoluble in Ether/Hexane. |

Technical Note on "Salting Out": In high ionic strength buffers (e.g., 1M NaCl), the solubility may decrease due to the Common Ion Effect (Cl- ions shifting the equilibrium back to the solid state).

Applications in Drug Development

-

Peptide Synthesis: Used as a protected histidine building block. The benzyl group protects the imidazole ring from side-reactions. The high water solubility of the salt allows for easy removal of excess reagent during aqueous workups if the coupling is done in mixed-phase systems.

-

Buffer Standards: Due to the specific pKa of the benzylated imidazole, this compound can serve as a pH buffer standard in specific biochemical assays where non-interfering buffering is required.

References

-

PubChem. (n.d.).[2] Compound Summary: L-Histidine derivatives. National Library of Medicine. Retrieved February 20, 2026, from [Link]

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for amino acid salt solubilities).

-

HiMedia Laboratories. (2025). Technical Data: L-Histidine Monohydrochloride.[3][6][8] Retrieved February 20, 2026, from [Link]

Sources

- 1. CAS 490-79-9: 2,5-Dihydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. N-Benzoyl-L-histidine | C13H13N3O3 | CID 152263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 5354-94-9: N-Benzoyl-L-histidine | CymitQuimica [cymitquimica.com]

- 5. 2,5-Dihydroxybenzoic acid(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. himedialabs.com [himedialabs.com]

- 7. echemi.com [echemi.com]

- 8. L-Histidine hydrochloride | 645-35-2 [chemicalbook.com]

Probing Metalloenzyme Mechanics: A Technical Guide to L-Histidine 3-(phenylmethyl) dihydrochloride

Executive Technical Summary

L-Histidine 3-(phenylmethyl) dihydrochloride (commonly referred to as 3-Benzyl-L-histidine or

This guide addresses the application of this molecule in two critical domains:

-

Metalloenzyme Inhibition: Acting as a competitive inhibitor for zinc-proteases (specifically Carboxypeptidase A), where it mimics the transition state or substrate geometry without permitting catalysis.

-

Tautomeric & Structural Probing: Blocking the

(tele) nitrogen to force the

The dihydrochloride salt form (

Mechanistic Principles

To apply this reagent effectively, one must understand the structural causality it imposes on a biological system.

The Tautomeric Lock

Native histidine exists in equilibrium between two tautomers:

-

The Modification: Alkylation of the 3-position (

) with a phenylmethyl (benzyl) group abolishes this equilibrium. -

The Effect: The imidazole ring is permanently fixed. The

cannot accept a proton or coordinate a metal ion, while the -

Application: If an enzyme loses activity upon introducing this probe, it confirms the absolute requirement of the

-nitrogen for catalytic turnover or metal binding.

Steric Occlusion & Mimicry

The benzyl group is not merely a blocking agent; it is a hydrophobic moiety. In proteases like Carboxypeptidase A (CPA), the enzyme possesses a deep hydrophobic pocket (S1') designed to accept aromatic side chains (like Phenylalanine).

-

Mechanism: L-Histidine 3-(phenylmethyl) binds with its backbone in the active site and its benzyl group wedged into the S1' pocket.

-

Result: It acts as a competitive inhibitor . It occupies the substrate recognition site but lacks the scissile bond geometry required for hydrolysis, effectively "jamming" the enzyme.

Figure 1: The chemical logic of the 3-Benzyl-L-histidine probe. By alkylating the N-tau position, the molecule forces a specific electronic and steric state, useful for dissecting enzyme mechanisms.

Primary Application: Carboxypeptidase A (CPA) Inhibition[1][2]

The interaction between 3-benzyl-L-histidine and CPA is the textbook example of competitive inhibition driven by structural mimicry.

The Biological Context

CPA is a zinc-dependent exopeptidase. Its catalytic mechanism relies on:

-

Zn²⁺ coordination: Usually by His69, Glu72, and His196.

-

Substrate binding: The hydrophobic side chain of the C-terminal residue (e.g., Phe) enters the S1' pocket.

-

Catalysis: A water molecule, activated by Zn²⁺ and Glu270, attacks the peptide bond.[1]

The Inhibitory Mechanism

When L-Histidine 3-(phenylmethyl) is introduced:

-

The Carboxyl/Amino backbone binds to the Arg145 and Zn²⁺ regions, mimicking the substrate backbone.

-

The 3-Phenylmethyl group penetrates the S1' hydrophobic pocket with high affinity (

in the micromolar range). -

Crucially: The modified imidazole ring cannot participate in the catalytic water activation or proton shuffling that a substrate histidine might undergo, nor can it be hydrolyzed.

Experimental Protocol: Determination of (Inhibition Constant)

Objective: Quantify the inhibitory potency of L-Histidine 3-(phenylmethyl) dihydrochloride against CPA.

Reagents:

-

Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

-

Enzyme: Carboxypeptidase A (CPA) from bovine pancreas (approx. 10 nM final conc).

-

Substrate: Hippuryl-L-phenylalanine (H-L-Phe), a standard chromogenic substrate.

-

Inhibitor: L-Histidine 3-(phenylmethyl) dihydrochloride (Stock 10 mM in water).

Workflow:

-

Baseline Kinetics (

):-

Prepare 5 cuvettes with varying concentrations of Substrate (H-L-Phe) ranging from

to -

Initiate reaction with CPA.

-

Monitor absorbance at 254 nm (cleavage of hippuryl group).

-

Calculate initial velocity (

).

-

-

Inhibition Kinetics (

):-

Repeat the setup but include the Inhibitor at a fixed concentration (e.g.,

) in the buffer before adding the enzyme. -

Incubate Enzyme + Inhibitor for 5 minutes to establish equilibrium.

-

Add Substrate to start reaction.

-

-

Data Analysis (Self-Validating):

-

Lineweaver-Burk Plot: Plot

vs -

Validation: If the lines for "No Inhibitor" and "With Inhibitor" intersect on the Y-axis (

), the mechanism is Competitive . If they intersect to the left of the Y-axis, it is Mixed/Non-competitive. -

Expectation: 3-Benzyl-L-histidine should show Competitive Inhibition (Same

, increased apparent

-

Table 1: Troubleshooting the Assay

| Observation | Possible Cause | Corrective Action |

| No Inhibition | Inhibitor degradation or pH mismatch | Ensure pH is 7.5; the dihydrochloride salt is acidic, so check final buffer pH after addition. |

| Non-linear Rate | Substrate depletion or Enzyme instability | Measure only the initial 60 seconds (initial rate conditions). |

| Precipitation | High salt conc. with Inhibitor | 3-Benzyl-His is soluble, but ensure the enzyme is not crashing out. Reduce NaCl if necessary. |

Secondary Application: Peptide Synthesis & Peptidomimetics

Beyond enzymology, this compound is a valuable building block for synthesizing protease-resistant peptides.

-

Rationale: Incorporating 3-benzyl-L-histidine into a peptide chain creates a "bulky" histidine residue.

-

Utility:

-

Proteolytic Stability: The steric bulk prevents proteases from accessing the peptide bond adjacent to the histidine.

-

Receptor Selectivity: In G-protein coupled receptors (GPCRs) that recognize histidine (e.g., Histamine receptors), the benzyl group can probe the size limit of the binding pocket.

-

Synthesis Note: When using the dihydrochloride salt in peptide coupling (e.g., EDC/NHS or HATU chemistry), you must include a neutralization step (e.g., adding DIEA or NMM) to free the alpha-amine, otherwise, coupling will fail.

Figure 2: Integration of the dihydrochloride salt into peptide synthesis workflows. Neutralization is the critical control point.

References

-

Byers, L. D., & Wolfenden, R. (1973). "Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A". Biochemistry, 12(11), 2070–2078. (Foundational work establishing benzyl-derivatives as transition state analogs/inhibitors for CPA).

-

Auld, D. S., & Holmquist, B. (1974). "Carboxypeptidase A. Differences in the mechanisms of ester and peptide hydrolysis". Biochemistry, 13(21), 4355–4361. (Discusses the role of inhibitors in distinguishing hydrolysis mechanisms).

-

Chem-Impex International. "Nim-Benzyl-L-histidine methyl ester dihydrochloride Product Data". (Technical specifications for the synthesis derivative).

-

RSC Publishing. "Simplified Synthesis of Histidine Peptides". (Methodology for using imidazole-protected histidines in synthesis).

(Note: While direct literature on the specific "dihydrochloride" salt of the free acid is sparse, the biological activity is identical to the well-cited free base or methyl ester forms once solubilized. The references provided anchor the mechanistic claims regarding benzyl-histidine derivatives in enzymology.)

Sources

Methodological & Application

Application Note & Protocol: Seamless Incorporation of 3-Benzyl-L-Histidine in Fmoc-SPPS

Abstract

Histidine is a cornerstone residue in myriad biologically active peptides, yet its incorporation via Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges, most notably a high propensity for racemization. This guide provides a comprehensive framework for the successful incorporation of Nα-Fmoc-Nτ-benzyl-L-histidine (Fmoc-His(im-Bn)-OH), a derivative designed to mitigate common side reactions. We will delve into the chemical rationale for using the benzyl protecting group, provide validated, step-by-step protocols for coupling, and detail the critical final deprotection steps required to yield a high-purity final peptide. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of histidine-containing peptides.

The Challenge and Rationale: Why Histidine Demands Special Attention

The imidazole side chain of histidine is unique. Its pKa near physiological pH makes it a versatile participant in biological interactions, but in the chemical environment of SPPS, it becomes a liability. The unprotected imidazole ring, specifically the π-nitrogen, can act as an intramolecular base catalyst during the carboxyl activation step of coupling. This catalysis facilitates the abstraction of the α-proton, leading to the formation of an optically labile intermediate and subsequent racemization[1][2][3].

Protecting the imidazole ring is therefore not optional, but essential for maintaining stereochemical integrity. The 3-benzyl (or Nτ-benzyl, im-benzyl) protecting group serves this purpose effectively.

Scientific Rationale for Nτ-Benzyl Protection:

-

Steric Hindrance: The benzyl group is attached to the τ-nitrogen (tele-nitrogen), sterically shielding the catalytically active π-nitrogen (pros-nitrogen) and physically preventing it from acting as an intramolecular base[3].

-

Prevention of Side-Chain Acylation: The protecting group prevents the nucleophilic imidazole ring from being acylated by activated amino acids during subsequent coupling cycles[2][4].

-

Orthogonality in Fmoc-SPPS: The benzyl group is stable to the mildly basic conditions of Fmoc deprotection (piperidine) and the strongly acidic conditions of standard peptide-resin cleavage (TFA), making it an orthogonal protecting group that requires a separate, specific removal step.

This guide will walk you through the complete workflow, from coupling this protected residue to its final, selective deprotection.

Experimental Workflow: From Resin to Protected Peptide

The core of the synthesis follows the standard Fmoc-SPPS cycle. The key is the careful execution of the coupling step for Fmoc-His(im-Bn)-OH.

Caption: General workflow for an Fmoc-SPPS coupling cycle.

Materials and Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

-

Fmoc-His(im-Bn)-OH

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU, HATU, or TBTU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

Protocol: Single Coupling Cycle for Fmoc-His(im-Bn)-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Preparation:

-

Swell the peptide-resin (1 eq.) in DMF for at least 30 minutes in a suitable reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes.

-

Drain, then add a fresh 5 mL of 20% piperidine/DMF. Agitate for 15 minutes to ensure complete Fmoc removal[5][6].

-

Drain the solution.

-

Scientist's Note: A two-stage deprotection minimizes contact time while ensuring completeness. The first wash removes the bulk of the dibenzofulvene-piperidine adduct, preventing it from interfering with the second, longer deprotection step.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: DMF (x5), DCM (x3), DMF (x3). Each wash should be ~1 minute with agitation.

-

Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection[7].

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, prepare the activation solution:

-

Fmoc-His(im-Bn)-OH (0.4 mmol, 4 eq.)

-

HBTU (0.39 mmol, 3.9 eq.)

-

-

Dissolve the solids in ~2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 eq.).

-

Scientist's Note: It is critical to avoid excessively long pre-activation times for histidine derivatives, as this can increase the risk of racemization even with a protecting group[8]. A short pre-activation of 1-3 minutes is sufficient before adding the solution to the resin.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents and by-products.

-

Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary[9].

-

Critical Parameters and Reagent Choices

Choosing the right coupling reagent is a balance of reactivity and cost. For a residue like His(im-Bn), which is not exceptionally hindered, standard reagents are typically effective.

| Reagent | Class | Relative Reactivity | Notes & Rationale |

| HBTU / TBTU | Aminium Salt | High | The most common and cost-effective choice for standard SPPS. Forms a HOBt active ester, which is highly reactive and helps suppress racemization[10][11][12]. |

| HATU | Aminium Salt | Very High | More reactive than HBTU due to the formation of a HOAt active ester. Recommended for "difficult" or sterically hindered couplings. While effective, it is more expensive and generally not required for His(im-Bn) unless it is part of a known difficult sequence[10][11]. |

| DIC / HOBt | Carbodiimide | Moderate | A classic combination. Less reactive than aminium salts but still very effective. The in-situ formation of the HOBt ester is crucial for preventing side reactions[10]. |

Final Cleavage and Benzyl Group Deprotection

This is a two-stage process . The benzyl group is stable to TFA and must be removed in a separate, subsequent step.

Caption: Orthogonal deprotection scheme for His(Bn)-containing peptides.

Stage 1: TFA-Mediated Cleavage from Resin

This step removes the peptide from the solid support and cleaves other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).

-

Preparation: Wash the final peptide-resin with DCM (x3) and dry it thoroughly under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a suitable cleavage cocktail. For most peptides, Reagent K is robust.

-

Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 v/v)[13].

-

Scientist's Note: The scavengers (water, phenol, thioanisole, EDT) are critical for quenching the highly reactive carbocations generated from the protecting groups, thereby preventing modification of sensitive residues like Trp, Met, and Tyr[13].

-

-

Reaction: Add ~10 mL of the cleavage cocktail per gram of resin. Agitate at room temperature for 2-4 hours.

-

Isolation:

-

Filter the resin and collect the TFA filtrate containing the peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin, but the His(im-Bn) group remains.

-

Stage 2: Removal of the Benzyl Group via Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) is a mild and efficient method for removing benzyl-type protecting groups. It is significantly safer than using high-pressure hydrogen gas[14][15][16].

-

Dissolution: Dissolve the crude, benzyl-protected peptide in a suitable solvent. Acetic acid or a mixture of acetic acid and water is often effective.

-

Hydrogen Donor: Add a hydrogen donor. Formic acid or ammonium formate are commonly used[14][17]. A typical ratio is 5-10 equivalents of the donor per benzyl group.

-

Catalyst Addition: Carefully add the palladium catalyst. 10% Palladium on carbon (Pd/C) is standard. Add approximately 10-20% of the catalyst by weight relative to the peptide.

-

CAUTION: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere (e.g., nitrogen or argon) during addition.

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by HPLC-MS. Look for the disappearance of the starting material and the appearance of the final product, confirmed by the mass shift corresponding to the loss of the benzyl group (-90 Da).

-

Workup:

-

Once the reaction is complete, remove the Pd/C catalyst by filtering the mixture through a pad of Celite.

-

Wash the Celite pad with the reaction solvent to ensure full recovery of the peptide.

-

Lyophilize the filtrate to obtain the final crude peptide.

-

Quality Control and Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation/coupling time; Steric hindrance from adjacent residues; Peptide aggregation on resin. | Perform a second coupling (double couple) with fresh reagents. Switch to a more powerful coupling reagent like HATU[18]. Change solvent to NMP or add chaotropic salts to disrupt aggregation[19]. |

| Racemization of Histidine | Prolonged pre-activation time; Use of excess base; High temperature coupling. | Minimize pre-activation time to < 3 minutes. Use stoichiometric amounts of base (DIPEA). Avoid elevated temperatures unless using a microwave synthesizer with optimized protocols known to reduce racemization[20][21]. |

| Incomplete Benzyl Group Removal in CTH | Inactive catalyst; Insufficient hydrogen donor; Poor peptide solubility. | Use a fresh batch of Pd/C catalyst. Increase the amount of formic acid or ammonium formate. Try different solvent systems to improve solubility (e.g., add trifluoroethanol). |

| Side Product of +51 Da | If piperidine is used for Fmoc deprotection on a peptide with a C-terminal Cys, a side product can form (3-(1-Piperidinyl)alanine)[19]. | This is specific to C-terminal Cys and not directly related to His(Bn) but is a common SPPS side reaction to be aware of. |

Final Analysis: The final deprotected peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

References

-

Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

-

ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1381. [Link]

-

Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Chen, S.-C. T., & Wu, S.-H. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2135-2144. [Link]

-

Hojo, K., Shinozaki, T., Hara, A., Onishi, M., Fukumori, Y., & Kawasaki, K. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2343-2349. [Link]

-

Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

-

Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(10), 1844-1845. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Synfacts. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts, 2001(1), 0140-0140. [Link]

-

ResearchGate. (n.d.). Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1 using solid phase peptide synthesis (SPPS). [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(12), 5337-5407. [Link]

-

van der Heden van Noort, G. J., et al. (2020). Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine. Angewandte Chemie International Edition, 59(22), 8567-8573. [Link]

-

Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]

-

Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl-groups. Journal of the Chemical Society, Perkin Transactions 1, 733-737. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

-

ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue? [Link]

-

CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. [Link]

Sources

- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bachem.com [bachem.com]

- 12. chempep.com [chempep.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cem.hu [cem.hu]

Application Note: Active Site Mapping using 3-Benzyl-Histidine

Abstract

This application note details the protocol for using 3-benzyl-histidine (

Introduction & Rationale

The Challenge: Mapping "Invisible" Pockets

In rational drug design, determining the maximum available volume within an enzyme's active site is critical for designing high-affinity inhibitors. Crystal structures provide a static snapshot, but they often fail to reveal transient hydrophobic pockets or flexible regions accessible to drug-like molecules.

The Solution: 3-Benzyl-Histidine as a "Steric Ruler"

3-benzyl-histidine serves as a chemical probe. By comparing the binding affinity (

-

High Affinity (

): Indicates the presence of a hydrophobic pocket (e.g., S1' subsite) capable of accommodating the benzyl ring, suggesting a "druggable" region. -

Low Affinity (

): Indicates steric clash, defining the rigid boundaries of the active site.

Mechanism of Action

3-benzyl-histidine acts primarily as a competitive inhibitor for histidine-utilizing enzymes (e.g., Histidine Decarboxylase, Histidinol Dehydrogenase, or Zinc-dependent metalloproteases). It competes with the native substrate for the active site but cannot undergo catalysis due to the steric blocking or electronic alteration of the imidazole ring.

Experimental Workflow

The following diagram outlines the critical path for characterizing the active site using 3-benzyl-histidine.

Figure 1: Experimental workflow for active site mapping. The process moves from compound validation to kinetic assays and final topological modeling.

Materials & Preparation

Reagents

-

Probe: 3-benzyl-L-histidine (CAS: 16832-24-9). Note: Ensure the isomer is

-benzyl, as -

Control: L-Histidine (Native substrate) and 3-methyl-L-histidine (Steric intermediate).

-

Enzyme: Target histidine-binding enzyme (e.g., Recombinant Histidine Decarboxylase).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4 (or enzyme-specific buffer).

-

Solvent: DMSO (Dimethyl sulfoxide), HPLC grade.

Protocol: Stock Solution Preparation

-

Solubility Check: 3-benzyl-histidine is hydrophobic. It is sparingly soluble in pure water.

-

Dissolution: Dissolve 10 mg of 3-benzyl-histidine in 100 µL of 100% DMSO. Vortex until clear.

-

Dilution: Slowly add the DMSO solution to the reaction buffer to reach a final stock concentration of 10 mM.

-

Critical Step: Ensure the final DMSO concentration in the assay does not exceed 5% (v/v), as high DMSO can denature enzymes.

-

-

pH Adjustment: The addition of the histidine analogue may shift the pH. Re-verify pH is 7.4 ± 0.1.

Detailed Assay Protocol (Kinetic Analysis)

This protocol determines the Inhibition Constant (

Step 1: Substrate Saturation Curve ( Determination)

Before adding the probe, establish the baseline kinetics of the enzyme with its native substrate.

-

Prepare a substrate dilution series (0.1x

to 10x -

Incubate enzyme + substrate.

-

Measure initial velocity (

). -

Plot Michaelis-Menten curve to confirm active enzyme.

Step 2: Inhibition Assay

-

Plate Setup: Use a 96-well clear UV-star plate.

-

Matrix Design:

-

Rows A-D: Fixed Enzyme, Variable Substrate ([S]: 0, 0.5, 1, 2, 5, 10 mM).

-

Columns 1-3: 0 mM Probe (Control).

-

Columns 4-6: 50 µM 3-benzyl-histidine.

-

Columns 7-9: 100 µM 3-benzyl-histidine.

-

Columns 10-12: 200 µM 3-benzyl-histidine.

-

-

Reaction:

-

Add 180 µL Buffer + Probe mix.

-

Add 10 µL Substrate.

-

Initiate with 10 µL Enzyme.

-

-

Detection: Monitor product formation continuously (e.g., Absorbance at specific

) for 10 minutes.

Step 3: Data Analysis

-

Calculate initial rates (

) for all wells. -

Generate a Lineweaver-Burk Plot (

vs-

Signature of Competitive Inhibition: The lines for different inhibitor concentrations should intersect at the Y-axis (

remains constant), while the X-intercept (

-

-

Calculate

using the equation:

Interpreting the Data: Topological Mapping

The

| Interpretation | Structural Inference | |

| < 0.1 (High Affinity) | "Super-Binder" | The enzyme has a large hydrophobic pocket (S1' or similar) that stabilizes the benzyl ring. The active site is open and druggable . |

| 0.5 - 2.0 (Neutral) | "Tolerant" | The active site is flexible enough to accommodate the bulk, but offers no specific hydrophobic stabilization. |

| > 100 (No Binding) | "Steric Clash" | The active site is rigid and narrow . The benzyl group hits the active site wall, preventing binding. |

Visualizing the Mechanism

The diagram below illustrates the steric probing concept.

Figure 2: Conceptual representation. The native histidine fits the pocket (green). The 3-benzyl-histidine (red) tests the boundaries; if the pocket is tight, it clashes (high

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include these internal controls:

-

The "Zero-Enzyme" Control: Run the assay with Probe + Substrate but no enzyme.

-

Purpose: Rules out chemical reaction between probe and substrate.

-

-

The "Denatured" Control: Use heat-inactivated enzyme.

-

Purpose: Confirms signal is due to catalytic activity, not non-specific binding.

-

-

Solvent Control: Run the native substrate assay with 5% DMSO (no probe).

-

Purpose: Verifies that the solvent itself does not inhibit the enzyme.

-

References

-

Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin.[1][2] The Journal of Biological Chemistry, 250(3), 843–847.[1] [Link]

- Byers, L. D., & Wolfenden, R. (1973). A potent reversible inhibitor of carboxypeptidase A. Biochemistry, 12(11), 2070–2078. (Contextual grounding for benzyl-substituted inhibitors).

- Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience.

Sources

Application Note: pH Optimization Strategies for 3-(phenylmethyl)-L-histidine

Executive Summary

3-(phenylmethyl)-L-histidine (commonly referred to as

This guide provides an authoritative framework for manipulating pH to optimize reactions involving this moiety. Specifically, it addresses the solubility windows , metal complexation stability , and isoelectric isolation protocols required for high-purity applications.

Physicochemical Landscape

Understanding the ionization states of 3-(phenylmethyl)-L-histidine is the prerequisite for any experimental design. The benzyl group eliminates the tautomeric equilibrium characteristic of the native imidazole ring and shifts the pKa values.

Ionization Constants (pKa)

The molecule possesses three ionizable groups. The benzyl substitution on the

| Functional Group | Approximate pKa | Charge State Transition |

| ~1.8 | Neutral | |

| Imidazole ( | ~5.3 – 5.8 | Positive |

| ~9.2 | Positive |

Note: The imidazole pKa of the benzyl derivative is typically 0.2–0.5 units lower than native histidine (~6.0) due to the electron-withdrawing nature of the benzyl ring and steric hindrance.

Species Distribution & Solubility

-

pH < 2.0: Fully protonated (

net charge). Highly soluble in aqueous acid. -

pH 2.0 – 5.0: Mono-cationic (

net charge). Stable region for storage. -

pH 7.5 (Isoelectric Point - pI): Zwitterionic (

net charge). Minimum solubility. This is the target pH for precipitation/crystallization. -

pH > 10.0: Anionic (

net charge). Soluble, but risk of racemization increases at elevated temperatures.

Application 1: pH-Dependent Metal Complexation

3-(phenylmethyl)-L-histidine is widely used to model metalloprotein active sites (e.g., hemocyanin or superoxide dismutase mimics) because the benzyl group prevents the formation of certain polymeric species common with native histidine.

Mechanistic Insight

Metal binding (Cu²⁺, Zn²⁺, Ni²⁺) is strictly competitive with protons.

-

Low pH (< 5.0): The

nitrogen is protonated ( -

Optimal pH (7.0 – 8.5): The imidazole is deprotonated (

) and available for coordination. -

High pH (> 10.0): Hydroxide ions (

) compete with the ligand, potentially precipitating metal hydroxides.

Protocol: Cu(II) Coordination Efficiency Assay

Objective: Determine the optimal pH for stable 1:2 [Metal:Ligand] complex formation.

Reagents

-

Ligand Stock: 10 mM 3-(phenylmethyl)-L-histidine in 10 mM HCl.

-

Metal Stock: 5 mM

in deionized water. -

Buffer System: MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), CHES (pH 8.5-9.5). Avoid phosphate or citrate (they compete for metals).

Step-by-Step Methodology

-

Preparation: Prepare 10 mL aliquots of buffer at pH increments of 0.5 (from 5.5 to 9.0).

-

Mixing: Add Ligand Stock to Buffer to a final concentration of 1.0 mM.

-

Titration: Add Metal Stock dropwise to achieve a 1:2 (Cu:Ligand) molar ratio.

-

Equilibration: Stir at 25°C for 30 minutes.

-

Detection: Measure UV-Vis absorbance. The d-d transition band for the specific complex (typically ~600-640 nm for His-Cu) will maximize at the optimal pH.

-

Validation: Verify free copper concentration using a colorimetric indicator (e.g., PAR) if necessary.

Workflow Diagram

Caption: Workflow for optimizing metal coordination. The critical step is buffering to pH 7.2–7.8 to ensure imidazole deprotonation without precipitating metal hydroxides.

Application 2: Isoelectric Purification (Synthesis Workup)

Following chemical synthesis (e.g., benzylation of L-histidine), the product is often isolated as a salt. To obtain the free zwitterion with high purity, pH manipulation is the most effective non-chromatographic method.

Protocol: Isolation of Zwitterionic 3-(phenylmethyl)-L-histidine

Target pH: 7.4 – 7.6 (The pI region).

-

Dissolution: Dissolve the crude hydrochloride salt in minimal distilled water (approx. 5 mL/g). The pH will be acidic (~2-3).

-

Filtration: Filter any insoluble mechanical impurities while acidic.

-

Neutralization (The Critical Step):

-

Place the vessel in an ice bath (0-4°C). Solubility decreases with temperature.

-

Slowly add 2M NaOH or concentrated Ammonia (28%) dropwise with vigorous stirring.

-

Monitor pH continuously.

-

-

Crystallization:

-

As pH approaches 6.0, the solution may become cloudy.

-

Continue adding base until pH 7.5 is reached exactly.

-

Allow the slurry to stand at 4°C for 2-4 hours to maximize yield.

-

-

Recovery: Filter the white precipitate.

-

Wash: Wash the cake with ice-cold water (pH 7.5) followed by cold ethanol (to remove trapped water and aid drying).

-

Drying: Vacuum dry at 40°C.

Troubleshooting: If the product forms an oil instead of a solid, the concentration is too high or the neutralization was too rapid. Re-dissolve in warm water and cool slowly.

Stability & Storage Considerations

The benzyl-histidine bond is robust, but the molecule is sensitive to specific conditions:

| Condition | Effect | Recommendation |

| Strong Acid (TFA/HCl) | Stable. | Suitable for standard SPPS deprotection cycles. |

| Strong Base (pH > 12) | Racemization risk. | Avoid prolonged exposure to high pH > 12. |

| Reductive Conditions | Cleavage. | Na/NH₃ (liquid) removes the benzyl group.[1] |

| Oxidative Conditions | Stable to mild oxidants. | Avoid strong peroxides. |

Visualizing the pH-Dependent Species

The following diagram illustrates the protonation states of the molecule, guiding the choice of pH for specific applications.

Caption: Protonation cascade of 3-(phenylmethyl)-L-histidine. The transition from Cation (+1) to Zwitterion (0) at pH ~5.5-6.0 is the critical switch for metal binding activity.

References

-

PubChem. (n.d.). 3-(phenylmethyl)-L-histidine (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link](Note: Generalized search for His-derivatives).

- Recsei, P. A., & Snell, E. E. (1970). Histidine residues in proteins: pKa values and role in catalysis. Annual Review of Biochemistry. (Contextual grounding for histidine pKa shifts).

- Sundberg, R. J., & Martin, R. B. (1974). Interactions of Histidine and Other Imidazole Derivatives with Metal Ions. Chemical Reviews, 74(4), 471–517.

Sources

Troubleshooting & Optimization

Improving solubility of L-Histidine 3-(phenylmethyl) dihydrochloride in organic solvents

Subject: Solubility Optimization & Handling Guide

Compound ID: L-Histidine 3-(phenylmethyl) dihydrochloride (Synonyms: 3-Benzyl-L-histidine 2HCl;

Solubility Profile & Solvent Selection

The Core Challenge: This compound exists as a dihydrochloride salt. The high lattice energy of the crystal structure and the ionic nature of the protonated amine/imidazole groups render it insoluble in standard non-polar organic solvents (DCM, Ether, Hexane) and only sparingly soluble in lower alcohols (Ethanol, Isopropanol) without modification.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |

| Aqueous | Water, PBS, Acetate Buffer | High (>50 mg/mL) | Preferred for storage. pH dependent stability. |

| Polar Aprotic | DMSO, DMF, NMP | High | Best Choice for organic reactions. Breaks ionic lattice effectively. |

| Protics | Methanol | Moderate | Solubility improves with heating; risk of esterification if acidic/heated. |

| Ethers/Esters | THF, Ethyl Acetate | Insoluble | Do not use as primary solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Requires free-basing or phase transfer catalysis to dissolve. |

Troubleshooting Guides

Issue A: "The compound precipitates immediately when added to my reaction mixture (DCM/THF)."

Diagnosis: You are attempting to dissolve a highly polar ionic salt (

Solution 1: The "Stock & Dilute" Method (Recommended) If your reaction tolerates a small amount of sulfoxide:

-

Dissolve the salt in the minimum volume of anhydrous DMSO or DMF .

-

Add this concentrated stock solution dropwise to your stirring organic reaction mixture (DCM/THF).

-

Note: Ensure the final DMSO concentration is <5-10% to avoid workup issues.

Solution 2: In-Situ Neutralization If the reaction allows base:

-

Suspend the solid in the organic solvent.[1]

-

Add 2.0 - 2.2 equivalents of a tertiary amine (e.g., DIPEA or Triethylamine).

-

Mechanism: This neutralizes the HCl, releasing the free amine/imidazole. While the resulting salt (

) may remain, the histidine derivative often enters the solution or becomes more reactive.

Issue B: "I need to extract the compound from water into an organic layer, but it stays in the aqueous phase."

Diagnosis: The dihydrochloride salt partitions 100% into water. Even the free zwitterion is highly polar.

Solution: n-Butanol Extraction Standard organics (EtOAc, DCM) are too non-polar.

-

Adjust the aqueous pH to the isoelectric point (pI approx 7.5 - 8.0) using NaOH.

-

Extract with n-Butanol . The benzyl group provides just enough lipophilicity for the zwitterion to partition into this polar organic alcohol.

-

Wash the n-Butanol layer with brine to remove residual water.

Decision Logic & Workflows

Visualization: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

Caption: Decision tree for selecting the appropriate solvent system based on experimental constraints.

Advanced Protocol: Conversion to Free Base (Desalting)

Objective: Remove the

Safety Warning: This process generates heat. Perform in a fume hood.

-

Dissolution: Dissolve 1.0 g of L-Histidine 3-(phenylmethyl) dihydrochloride in 10 mL of distilled water.

-

Neutralization:

-

Monitor pH with a probe.

-

Slowly add 1M NaOH or Saturated

until pH reaches approx. 7.5 - 8.0 (The Isoelectric Point). -

Observation: The solution may become cloudy as the zwitterionic free base precipitates (solubility is lowest at pI).

-

-

Isolation (Choose A or B):

-

Method A (Precipitation): If heavy precipitate forms, cool to 4°C for 2 hours, filter, and wash with cold water. Dry under high vacuum over

. -

Method B (Extraction): If no precipitate forms (due to high water solubility), extract the aqueous solution 3x with n-Butanol . Combine organic layers and evaporate to dryness.[1]

-

-

Result: You now have the zwitterionic form. This will dissolve in Methanol or warm Ethanol much easier than the dihydrochloride salt.

Visualization: Desalting Workflow

Caption: Workflow for converting the dihydrochloride salt to the free base zwitterion.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol to dissolve the dihydrochloride salt directly? A: It is sparingly soluble. You can increase solubility by heating, but be cautious: heating histidine salts in methanol with trace acid (present from the salt itself) can lead to methyl esterification over time. Always use fresh solutions.

Q: Why does the solution turn yellow/orange in DMSO? A: Histidine derivatives can oxidize slightly or form trace complexes with metal impurities in lower-grade DMSO. This is usually cosmetic. Ensure you are using "Anhydrous" or "Molecular Biology Grade" DMSO (>99.9%) to minimize side reactions.

Q: I am seeing a split peak on my HPLC. Is my compound degrading? A: Not necessarily. 3-Benzyl-L-histidine can exist in equilibrium between different tautomers, or you may be separating the enantiomers if using a chiral column. However, the most common cause with the dihydrochloride salt is pH mismatch . Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate) to lock the protonation state.

References

-

ChemicalBook. (2025). L-Histidine hydrochloride Properties and Solubility Data.[2][3][4][5][6]

-

National Institutes of Health (NIH). (2020). Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide.[6][7] Journal of Chemical & Engineering Data.

-

Chem-Impex International. (2024). Nim-Benzyl-L-histidine methyl ester dihydrochloride Product Data. (Analogous solubility behavior for benzyl-histidine salts).

-

Bachem. (2021). Conversion of Amino Acid Salts to Free Acid/Base. Technical Note.

Sources

Troubleshooting low yields in 3-(phenylmethyl)-L-histidine synthesis

Welcome to the dedicated support center for the synthesis of 3-(phenylmethyl)-L-histidine, also known as 3-benzyl-L-histidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction yields and purity.

Introduction to the Synthesis and Common Challenges

The synthesis of 3-(phenylmethyl)-L-histidine is a critical step in the development of various pharmaceutical compounds. The most common route involves the selective N-alkylation of the imidazole ring of L-histidine. However, this process is often plagued by challenges that can lead to low yields and the formation of undesirable byproducts. The primary difficulty lies in controlling the regioselectivity of the benzylation, as the imidazole ring possesses two nucleophilic nitrogen atoms (N-π and N-τ). Furthermore, the carboxyl and amino groups of the histidine backbone can also compete in side reactions if not properly protected.

This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by empirical evidence from the field.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Poor Regioselectivity - Formation of 1-(Phenylmethyl)-L-histidine

Symptom: Your final product is a mixture of 3-(phenylmethyl)-L-histidine and its isomer, 1-(phenylmethyl)-L-histidine, with the latter being a significant component.

Probable Cause: The formation of the 1-benzyl isomer (N-τ alkylation) is often kinetically favored, while the desired 3-benzyl isomer (N-π alkylation) is the thermodynamically more stable product. Your reaction conditions may be favoring the kinetic product.

Solutions:

-

Choice of Base and Solvent: The choice of base and solvent system is critical in directing the regioselectivity.

-